molecular formula C10H10F3NO2 B7970426 Methyl 2-amino-3,3,3-trifluoro-2-phenylpropanoate

Methyl 2-amino-3,3,3-trifluoro-2-phenylpropanoate

Cat. No.: B7970426
M. Wt: 233.19 g/mol
InChI Key: SWUSMICEFKSMCE-UHFFFAOYSA-N
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Description

Methyl 2-amino-3,3,3-trifluoro-2-phenylpropanoate is a chemical compound with the molecular formula C10H10F3NO2 It is characterized by the presence of a trifluoromethyl group, an amino group, and a phenyl group attached to a propanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-3,3,3-trifluoro-2-phenylpropanoate typically involves the reaction of methyl 2-bromo-3,3,3-trifluoro-2-phenylpropanoate with ammonia or an amine source under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the substitution of the bromine atom with an amino group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Various nucleophiles such as halides, thiols, or amines; reactions are performed in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products:

    Oxidation: Oxo derivatives of the original compound.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-amino-3,3,3-trifluoro-2-phenylpropanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.

    Industry: Utilized in the development of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3,3,3-trifluoro-2-phenylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • Methyl 3-amino-2-(trifluoromethyl)propionate
  • Methyl 2-(aminomethyl)-3,3,3-trifluoropropanoate

Comparison: Methyl 2-amino-3,3,3-trifluoro-2-phenylpropanoate is unique due to the presence of both a phenyl group and a trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, binding affinity, and selectivity in various applications.

Properties

IUPAC Name

methyl 2-amino-3,3,3-trifluoro-2-phenylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2/c1-16-8(15)9(14,10(11,12)13)7-5-3-2-4-6-7/h2-6H,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWUSMICEFKSMCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)(C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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